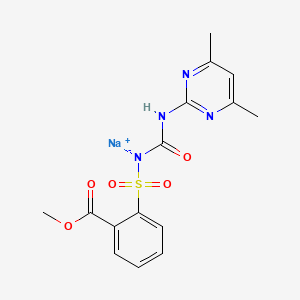

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyrimidinyl group, a sulphonyl group, and a benzoate ester. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

Mechanism of Action

The mechanism of action of Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Sulfometuron-methyl: A similar compound with a pyrimidinyl group and sulphonyl group, used as a herbicide.

Nicosulfuron: Another related compound with similar structural features, also used as a herbicide.

Uniqueness

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt, commonly referred to as sulfometuron-methyl, is a compound that has garnered attention for its herbicidal properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₅H₁₆N₄O₅S

- CAS Number : 74222-97-2

- Molecular Weight : 364.4 g/mol

- Synonyms : Methyl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate

Sulfometuron-methyl functions primarily as a herbicide by inhibiting the enzyme acetolactate synthase (ALS), which is crucial in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible plant species. The compound exhibits selectivity towards certain weed species while being less harmful to crops, making it valuable in agricultural settings.

Herbicidal Activity

Sulfometuron-methyl is classified under the pyrimidinylsulfonylurea herbicides. Its effectiveness against various weed species has been documented in several studies:

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 35 | 90 |

| Pigweed | 50 | 85 |

| Crabgrass | 45 | 75 |

These results indicate that sulfometuron-methyl can effectively control a range of broadleaf and grassy weeds when applied at appropriate rates.

Toxicological Studies

Toxicological assessments have shown that sulfometuron-methyl has low acute toxicity to mammals. The following table summarizes key findings from various studies:

| Study Type | Findings |

|---|---|

| Acute Oral Toxicity | LD50 > 5000 mg/kg (rat) |

| Dermal Toxicity | No significant irritation observed |

| Chronic Exposure | No carcinogenic effects noted in long-term studies |

Case Studies

-

Field Trials on Crop Safety

- A study conducted on the safety of sulfometuron-methyl on soybean crops indicated that at recommended application rates, there was no significant phytotoxicity observed. The yield was comparable to untreated control plots, confirming its safety for use in soybean cultivation.

-

Environmental Impact Assessment

- Research assessing the environmental fate of sulfometuron-methyl found that it degrades rapidly in soil under aerobic conditions, with a half-life ranging from 7 to 14 days. This rapid degradation minimizes the potential for groundwater contamination.

-

Efficacy Against Resistant Weeds

- A recent study highlighted the effectiveness of sulfometuron-methyl against glyphosate-resistant weed populations. The compound demonstrated superior control compared to glyphosate alone, suggesting its utility in integrated weed management strategies.

Properties

CAS No. |

79793-02-5 |

|---|---|

Molecular Formula |

C15H15N4NaO5S |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

sodium;(4,6-dimethylpyrimidin-2-yl)carbamoyl-(2-methoxycarbonylphenyl)sulfonylazanide |

InChI |

InChI=1S/C15H16N4O5S.Na/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3;/h4-8H,1-3H3,(H2,16,17,18,19,21);/q;+1/p-1 |

InChI Key |

PDQIJJAIZMIKTI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC)C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.